molecular formula C18H25N3O3S2 B2457526 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide CAS No. 933213-63-9

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No.: B2457526
CAS No.: 933213-63-9
M. Wt: 395.54
InChI Key: UKBJPUZZCDOMHJ-UHFFFAOYSA-N
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Description

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide typically involves the reaction of a benzothiadiazine derivative with a suitable thiol and an acetamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the benzothiadiazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide
  • 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide may exhibit unique biological activities or improved stability due to the presence of the cyclopentyl group. This structural difference can influence its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-2-3-12-21-15-10-6-7-11-16(15)26(23,24)20-18(21)25-13-17(22)19-14-8-4-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBJPUZZCDOMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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